Synthesis Yield Comparison: 2,3'-Isomer Exhibits 50% Lower Isolated Yield Than 3,3'- and 4,4'-Isomers Due to Steric Hindrance
In a one-pot Suzuki-Miyaura coupling synthesis of biphenyldicarboxylic acids, the 2,3'-substituted isomer exhibited significantly reduced isolated yields compared to the 3- and 4-substituted systems [1]. The reaction utilizes halobenzoic acids and aryl boronic acids under phase-transfer catalysis. While the 3- and 4-substituted isomers yielded nearly quantitative isolated yields of 95% to 98%, the 2,3'- and 2,4'-substituted products suffered from steric hindrance, resulting in isolated yields of approximately 50% [2]. This quantifies a direct, head-to-head synthetic efficiency penalty for the asymmetric 2,3'-isomer, directly impacting procurement considerations for scale-up.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | Approximately 50% |
| Comparator Or Baseline | 3- and 4-substituted biphenyldicarboxylic acids: 95-98% |
| Quantified Difference | Approximately 45-48 percentage point reduction |
| Conditions | Inverse biphasic Suzuki-Miyaura coupling with phase-transfer catalyst; palladium catalyst in organic phase, reactants in aqueous phase. |
Why This Matters
Lower synthetic yield directly increases the cost per gram for procurement of the 2,3'-isomer, a critical factor for budgeting in large-scale polymer or material synthesis.
- [1] Clary RS, Lee CD, Monroe WG IV, Vaughn DA, Ragheb RT, Erter JW III, Brown DM, Schiraldi DA. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. 2013;3(2):135-139. doi:10.4236/ijoc.2013.32016 View Source
- [2] Clary et al. (2013) - Isolated yields were nearly quantitative (95% - 98%) for the 3- and 4-substituted systems. For the 2,3'- and 2,4'-substituted products, isolated yields suffered (50%). View Source
